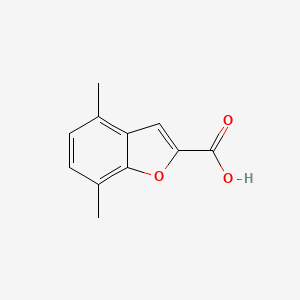
4,7-Dimethylbenzofuran-2-carboxylic acid
Vue d'ensemble
Description
4,7-Dimethylbenzofuran-2-carboxylic acid is a chemical compound that contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane . It has a molecular weight of 190.2 g/mol .
Synthesis Analysis
Benzofuran compounds, including this compound, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 24 atoms in total, including 10 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.2 g/mol . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .Applications De Recherche Scientifique
Hydrogen-Bonded Dimeric Structures
Research by Gliński et al. (2008) explored the conformation of hydrogen-bonded dimeric structures in ortho-methyl-substituted benzoic acids. The study highlighted the impact of substituent positioning on the twist angle of the carboxyl group and the steric strains within the molecules, offering insights into the molecular behavior of compounds similar to 4,7-Dimethylbenzofuran-2-carboxylic acid Gliński, M., Wilczkowska, E., Madura, I. D., & Zachara, J. (2008).
Acetylation and Derivatization Studies
Kawase and Hori (1970) investigated the acetylation of dimethylbenzofurans, providing a foundation for understanding the chemical reactivity and potential derivatization routes for this compound. Their work contributed to the synthesis of acetylated derivatives and explored reactions that could be relevant to the modification of this compound Kawase, Y., & Hori, S. (1970).
Friedel-Crafts Acylation Reactions
Further studies by Kawase, Okada, and Miwa (1970) on Friedel-Crafts acylation reactions of benzofuranyl ketones and esters provided insights into the synthesis and transformation of benzofuran derivatives. This research is pertinent for understanding the chemical transformations that this compound can undergo, particularly in the context of synthesizing complex organic molecules Kawase, Y., Okada, T., & Miwa, T. (1970).
Synthesis and Oxidation Studies
The synthesis and subsequent oxidation studies of benzofuran-carboxylic acids, as described by Kawase and Takashima (1967), offer a comprehensive view of the potential pathways for the synthesis and functionalization of this compound. Their work sheds light on the haloform reaction and its utility in deriving carboxylic acids from acetyl derivatives Kawase, Y., & Takashima, M. (1967).
Novel Syntheses and Reactions
Explorations into novel synthetic routes and reactions, as demonstrated by Kawase, Takata, and Hikishima (1971) in their synthesis of nitro, amino, and acetamino derivatives of dimethylbenzofuran, provide a framework for understanding the chemical versatility and reactivity of benzofuran derivatives. This research can inform potential applications and synthetic strategies for this compound Kawase, Y., Takata, S., & Hikishima, E. (1971).
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAADCSDVLSABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
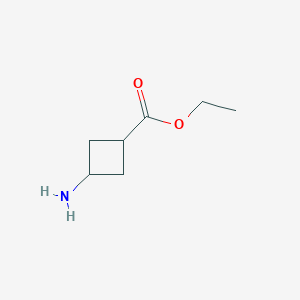
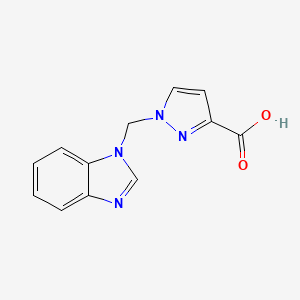

![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)


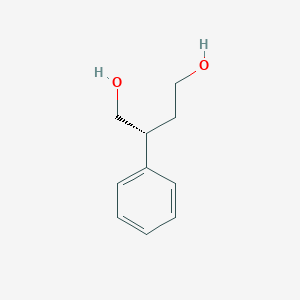
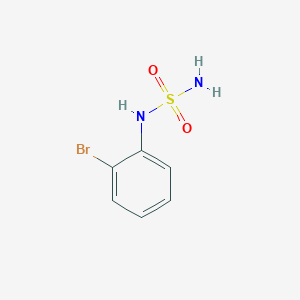
![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)

